molecular formula C34H28N6O2S2 B2710775 2-{[5-(2-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one CAS No. 500267-67-4

2-{[5-(2-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one

Cat. No.: B2710775
CAS No.: 500267-67-4
M. Wt: 616.76
InChI Key: INNXXDOPJKXCFF-UHFFFAOYSA-N
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Description

2-{[5-(2-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one is a bis-triazole derivative featuring a symmetrical structure with two 4-phenyl-1,2,4-triazole cores interconnected via thioether linkages. Each triazole ring is substituted with a sulfanyl group connected to a phenylethanone moiety.

Properties

IUPAC Name

2-[[5-[2-(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N6O2S2/c41-29(25-13-5-1-6-14-25)23-43-33-37-35-31(39(33)27-17-9-3-10-18-27)21-22-32-36-38-34(40(32)28-19-11-4-12-20-28)44-24-30(42)26-15-7-2-8-16-26/h1-20H,21-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNXXDOPJKXCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(2-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one is a complex organic molecule that belongs to the class of triazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N6O2S2C_{22}H_{20}N_6O_2S_2 with a complex structure featuring multiple triazole rings and a phenylethyl sulfanyl moiety. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. In studies evaluating various triazole compounds, it was found that those containing sulfanyl groups exhibited significant antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound has shown promising results in preliminary tests against these bacteria, indicating potential as an antimicrobial agent .

Anticancer Properties

Recent research has highlighted the anticancer potential of triazole derivatives. The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HCC (hepatocellular carcinoma) cells. In vitro assays demonstrated that it inhibited cell proliferation significantly at low concentrations, suggesting its effectiveness as a potential chemotherapeutic agent .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via oxidative stress
HCC10Inhibition of cell cycle progression
MDA-MB-23112Aromatase inhibition

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Studies have indicated that it can reduce inflammation markers in vitro by inhibiting the activity of cyclooxygenase enzymes (COX), which are involved in the inflammatory process. This suggests a potential therapeutic use in inflammatory diseases .

The biological activities of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer proliferation and inflammation.
  • Oxidative Stress Induction : It induces oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell division.

Case Study 1: Anticancer Screening

In a study published by Walid Fayad et al., the compound was screened alongside other triazole derivatives using multicellular spheroids to assess its anticancer efficacy. The results indicated that it significantly reduced tumor growth compared to controls, demonstrating its potential as an effective anticancer therapy .

Case Study 2: Antimicrobial Efficacy

A comparative study on various triazole compounds highlighted that this specific derivative displayed superior antimicrobial activity against resistant strains of bacteria. This was particularly notable in its interaction with Pseudomonas aeruginosa, where it inhibited biofilm formation .

Scientific Research Applications

Chemical Structure and Synthesis

The compound's structure includes two triazole rings and a phenylethyl sulfanyl group, which are known to contribute to its biological activity. The synthesis of this compound typically involves multi-step organic reactions that can include:

  • Formation of Triazole Rings : Utilizing precursors such as 4-amino-5-substituted triazoles.
  • Sulfanylation Reactions : Introducing sulfanyl groups through nucleophilic substitution.
  • Carbonyl Group Manipulation : Employing carbonyl compounds to facilitate the formation of the phenylethyl moiety.

Key Reactions in Synthesis

Reaction TypeDescription
Nucleophilic SubstitutionInvolves the introduction of sulfanyl groups into the triazole structure.
CyclizationForms the triazole rings from linear precursors.
AlkylationAttaches phenylethyl groups to the triazole framework.

Biological Applications

The presence of 1,2,4-triazole rings in this compound is significant due to their established pharmacological properties. Research indicates that derivatives of 1,2,4-triazoles exhibit a wide range of biological activities, including:

Antimicrobial Activity

Compounds with triazole structures have been shown to possess strong antimicrobial properties against various bacterial strains and fungi. The specific compound under discussion has potential applications in treating infections caused by resistant pathogens due to its unique structural features.

Antifungal Properties

Triazoles are well-known for their antifungal activity, particularly against Candida species. Studies have demonstrated that similar compounds exhibit high potency against these pathogens, suggesting that this compound may also be effective in antifungal treatments.

Anticancer Potential

Research has indicated that triazole derivatives can exhibit anticancer properties. The compound's structural complexity may enhance its ability to interact with cancer cell pathways, providing a basis for further investigation into its potential as an anticancer agent.

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, compounds with similar structures have been reported to possess:

  • Antiviral Effects : Some triazoles show promise against viral infections.
  • Analgesic and Anti-inflammatory Activities : These compounds may also provide pain relief and reduce inflammation.

Case Study 1: Antimicrobial Testing

A study conducted on similar triazole derivatives evaluated their effectiveness against multiple bacterial strains. The results indicated that compounds with a sulfanyl group exhibited enhanced antibacterial activity compared to those without it.

Case Study 2: Antifungal Efficacy

In vitro testing of related triazole-based compounds against Candida species showed significant antifungal activity, with some derivatives achieving results comparable to conventional antifungal medications like ketoconazole.

Case Study 3: Anticancer Activity

Research involving the evaluation of triazole derivatives on cancer cell lines demonstrated promising results in inhibiting cell proliferation, indicating potential for further development as anticancer agents.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups (e.g., difluorophenyl in ) exhibit higher lipophilicity and metabolic stability compared to electron-donating substituents (e.g., methoxy in ).
  • Hydrogen-Bonding Capacity : Hydroxyl groups (e.g., in ) improve water solubility and target engagement but may reduce membrane permeability.

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are unavailable, structurally related triazole derivatives demonstrate diverse activities:

  • Anticancer Effects: Oxadiazole-triazole hybrids (e.g., ) induce ferroptosis in oral squamous cell carcinoma (OSCC) cells .
  • Antimicrobial Activity : Hydroxyphenyl-substituted analogues (e.g., ) disrupt microbial membranes via thiol-mediated pathways.

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how can purity be ensured?

The synthesis involves refluxing triazole precursors with sodium in absolute ethanol, followed by bromoacetophenone addition. For example, analogous triazol-3-ones were synthesized via nucleophilic substitution under reflux conditions, with subsequent recrystallization to achieve >95% purity . Key steps include:

  • Precursor activation : Sodium ethoxide deprotonates thiol groups to enhance reactivity.
  • Coupling reaction : Bromoacetophenone reacts with the activated triazole intermediate.
  • Purification : Recrystallization from ethanol/water mixtures removes unreacted starting materials.

Q. Which analytical techniques are critical for structural characterization?

A multi-technique approach is essential:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., triazole derivatives analyzed with a Bruker SMART APEXII CCD diffractometer) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent connectivity, with aromatic protons appearing at δ 7.2–8.1 ppm .
  • FTIR : Sulfanyl (C–S) stretches observed at 650–750 cm⁻¹, and carbonyl (C=O) at 1680–1720 cm⁻¹ .

Q. How can solubility challenges be addressed during purification?

The compound’s limited solubility in polar solvents necessitates:

  • Gradient recrystallization : Start with DMSO for dissolution, then slowly add water to precipitate pure product .
  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate derivatives with similar polarities .

Q. What are the stability considerations under standard laboratory conditions?

  • Thermal stability : Decomposition occurs above 200°C; store at 2–8°C in amber vials to prevent photodegradation.
  • Hydrolytic sensitivity : Sulfanyl groups may oxidize in humid environments; use inert atmospheres (N₂/Ar) during handling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Employ Design of Experiments (DoE) and Bayesian optimization :

  • DoE : Vary temperature (60–100°C), solvent polarity (ethanol vs. DMF), and reaction time (3–12 hrs) to identify optimal parameters .
  • Heuristic algorithms : Machine learning models predict yield trends, reducing experimental iterations by 40% .

Q. How should conflicting spectroscopic data be resolved?

Contradictions in NMR or IR data require:

  • Hyphenated techniques : LC-MS or GC-MS to detect trace impurities affecting signals .
  • Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian09) to confirm assignments .

Q. What role do non-covalent interactions play in its reactivity?

  • π-π stacking : Aromatic triazole and phenyl groups stabilize transition states during nucleophilic substitutions .
  • Hydrogen bonding : Sulfanyl and carbonyl groups interact with protic solvents, influencing reaction kinetics. Study via solvent polarity assays (e.g., Kamlet-Taft parameters) .

Q. How can mechanistic pathways be elucidated for key reactions?

  • Kinetic isotope effects (KIE) : Replace sulfur with ³⁴S to track sulfanyl group participation .
  • Trapping intermediates : Use low-temperature NMR (−40°C) to isolate and characterize short-lived species .

Q. Can computational modeling predict biological or catalytic activity?

  • Molecular docking : Simulate interactions with enzyme targets (e.g., COX-2) using AutoDock Vina to prioritize in vitro testing .
  • QSAR models : Correlate substituent electronegativity with antimicrobial activity (e.g., against S. aureus) .

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